2-Ethyl-2-methylbutan-1-ol - 18371-13-6

2-Ethyl-2-methylbutan-1-ol

Catalog Number: EVT-404652
CAS Number: 18371-13-6
Molecular Formula: C7H16O
Molecular Weight: 116.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Ethyl-2-methylbutan-1-ol is an organic compound with the formula C7H16O . It has a molecular weight of 116.2013 .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-2-methylbutan-1-ol consists of a seven-carbon chain with a hydroxyl (OH) functional group attached to one of the carbon atoms . The IUPAC Standard InChI is InChI=1S/C7H16O/c1-4-7(3,5-2)6-8/h8H,4-6H2,1-3H3 .

Physical And Chemical Properties Analysis

2-Ethyl-2-methylbutan-1-ol is a liquid at room temperature . It has a molecular weight of 116.2 . The normal boiling temperature and critical temperature of this compound are available, but specific values are not provided .

Chemical Reactions Analysis

One of the primary reactions involving 3-Methylpentan-3-ol, as discussed in the literature, is its dehydration. This elimination reaction typically occurs in the presence of an acid catalyst and heat, leading to the formation of alkenes. The presence of the tertiary carbon bearing the hydroxyl group facilitates this dehydration process [].

Applications
  • Understanding Dehydration Reactions: 3-Methylpentan-3-ol serves as a model compound for investigating the mechanisms and kinetics of dehydration reactions, especially in the context of different catalysts and reaction conditions [].

2-Methylbutan-1-ol

Compound Description: 2-Methylbutan-1-ol, also known as active amyl alcohol, is a volatile compound frequently found in fermented beverages like wine and spirits. It contributes to the overall aroma profile, often described as having fruity or exotic notes. [, , , , ]

Relevance: 2-Methylbutan-1-ol shares a significant structural similarity with 2-Ethyl-2-methylbutan-1-ol. Both compounds are branched-chain alcohols with a five-carbon backbone. The key difference lies in the substituent at the second carbon atom: 2-Methylbutan-1-ol has a methyl group, while 2-Ethyl-2-methylbutan-1-ol has an ethyl group. This structural resemblance often leads to their co-occurrence in similar biological systems and fermentation processes. [, , , , ]

3-Methylbutan-1-ol

Compound Description: 3-Methylbutan-1-ol, also known as isoamyl alcohol, is another important volatile alcohol found in fermented products. It contributes to the aromatic complexity, often lending fruity, banana-like, or exotic fruit notes to the overall aroma. [, , , , , , ]

Relevance: Similar to 2-Methylbutan-1-ol, 3-Methylbutan-1-ol is closely related to 2-Ethyl-2-methylbutan-1-ol in terms of structure. Both are branched five-carbon alcohols, differing only in the position of the methyl group on the main chain. 3-Methylbutan-1-ol possesses a methyl group at the third carbon, while 2-Ethyl-2-methylbutan-1-ol has an ethyl group at the second carbon. This structural similarity often results in their co-presence in fermented beverages and their contribution to the overall sensory profile. [, , , , , , ]

2-Methylbutan-2-ol

Compound Description: 2-Methylbutan-2-ol, commonly known as tert-amyl alcohol, is a branched-chain alcohol. Studies on its thermal decomposition have provided insights into its reactivity and potential applications. [, , ]

Ethyl 2-Methylbutanoate

Compound Description: Ethyl 2-methylbutanoate is an ester commonly found in fruits and fermented beverages like apple fruit. It contributes to fruity and fermented aromas. []

Relevance: This ester is structurally related to 2-Ethyl-2-methylbutan-1-ol through its shared 2-methylbutanoate moiety. This suggests a potential biosynthetic link, where 2-methylbutanoic acid could serve as a precursor to both compounds. []

2-Methylbutanoic Acid

Compound Description: 2-Methylbutanoic acid, also known as α-methylbutyric acid, is a key volatile compound found in various contexts, including dairy products like Swiss Raclette-type cheese. It contributes to the characteristic "malty" aroma often associated with fermented products. []

Relevance: 2-Methylbutanoic acid serves as a critical precursor in a proposed biosynthetic pathway, the "citramalic acid pathway", potentially leading to the formation of 2-Ethyl-2-methylbutan-1-ol. This pathway highlights a possible metabolic route for the production of branched-chain alcohols and esters, emphasizing the interconnected nature of aroma compound synthesis. [, ]

3-Methylbutanal

Compound Description: 3-Methylbutanal, also known as isovaleraldehyde, is a volatile aldehyde associated with malty aroma profiles in various fermented products, including cheese. []

Relevance: 3-Methylbutanal plays a crucial role in the "citramalic acid pathway", ultimately contributing to the production of 2-Ethyl-2-methylbutan-1-ol. The aldehyde acts as an intermediate, highlighting the interplay between different chemical classes (aldehydes, alcohols, acids) in shaping the final aroma profile of fermented foods and beverages. []

Properties

CAS Number

18371-13-6

Product Name

2-Ethyl-2-methylbutan-1-ol

IUPAC Name

2-ethyl-2-methylbutan-1-ol

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-4-7(3,5-2)6-8/h8H,4-6H2,1-3H3

InChI Key

KMWHQWJVSALJAW-UHFFFAOYSA-N

SMILES

CCC(C)(CC)CO

Canonical SMILES

CCC(C)(CC)CO

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